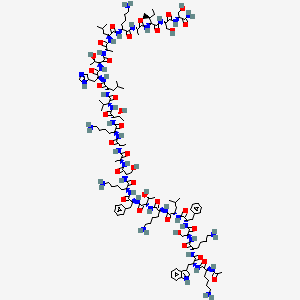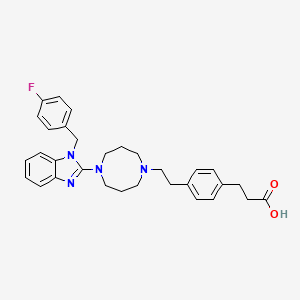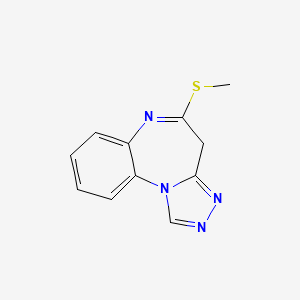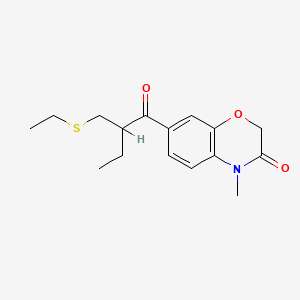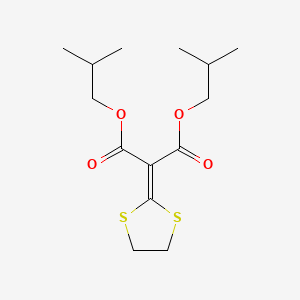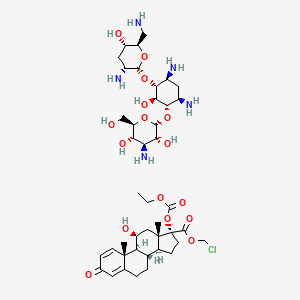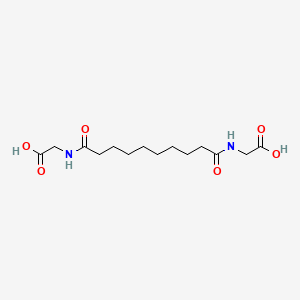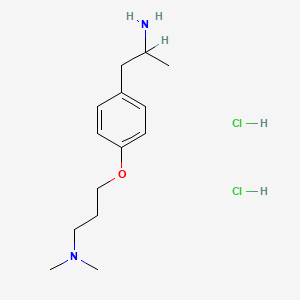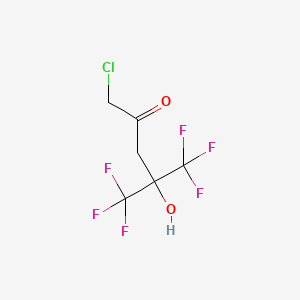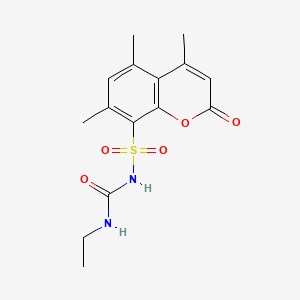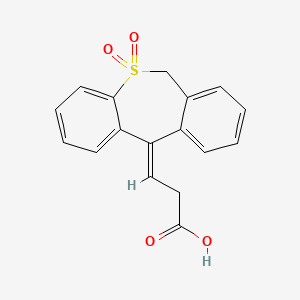
Phenol, 4,4'-(1,2-diethylethylene)bis(3-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) is a synthetic organic compound characterized by the presence of phenolic groups and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the starting materials, which include phenol derivatives and fluorinated compounds. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Nucleophilic aromatic substitution is a common reaction, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Phenol, 4,4’-(1,2-diethylethylene)bis(3-fluoro-) can be compared with other similar compounds such as:
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonates and epoxy resins.
Phenol, 4,4’-(1-methylethylidene)bis[2-fluoro-]: Another fluorinated phenol derivative with similar chemical properties.
Eigenschaften
CAS-Nummer |
85720-49-6 |
|---|---|
Molekularformel |
C18H20F2O2 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
3-fluoro-4-[(3S,4R)-4-(2-fluoro-4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H20F2O2/c1-3-13(15-7-5-11(21)9-17(15)19)14(4-2)16-8-6-12(22)10-18(16)20/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+ |
InChI-Schlüssel |
WMMQBWOPQZTKIL-OKILXGFUSA-N |
Isomerische SMILES |
CC[C@H](C1=C(C=C(C=C1)O)F)[C@@H](CC)C2=C(C=C(C=C2)O)F |
Kanonische SMILES |
CCC(C1=C(C=C(C=C1)O)F)C(CC)C2=C(C=C(C=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


